4-(Difluoromethoxy)phenyl isocyanate

Catalog No.
S778893
CAS No.
58417-15-5
M.F
C8H5F2NO2
M. Wt
185.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Difluoromethoxy)phenyl isocyanate

CAS Number

58417-15-5

Product Name

4-(Difluoromethoxy)phenyl isocyanate

IUPAC Name

1-(difluoromethoxy)-4-isocyanatobenzene

Molecular Formula

C8H5F2NO2

Molecular Weight

185.13 g/mol

InChI

InChI=1S/C8H5F2NO2/c9-8(10)13-7-3-1-6(2-4-7)11-5-12/h1-4,8H

InChI Key

XLUSNOUGZQJPRN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Canonical SMILES

C1=CC(=CC=C1N=C=O)OC(F)F

Synthesis and Modification of Polyurethanes:

4-(Difluoromethoxy)phenyl isocyanate (4-DFMP-I) finds application in the synthesis and modification of polyurethanes due to its unique properties. The presence of the difluoromethoxy group introduces electron-withdrawing character to the molecule, influencing the reactivity of the isocyanate group and the resulting polymer properties []. 4-DFMP-I can be reacted with various diamines and polyols to create polyurethanes with specific functionalities, such as improved thermal stability, flame retardancy, and self-healing properties [].

Biomedical Applications:

Emerging research explores the potential of 4-DFMP-I in the development of biocompatible materials for biomedical applications. Studies suggest that 4-DFMP-I-based polyurethanes exhibit good biocompatibility and potential for tissue engineering scaffolds and drug delivery systems due to their controllable degradation and tunable properties [].

4-(Difluoromethoxy)phenyl isocyanate is an organic compound with the molecular formula C8H5F2NO2 and a molecular weight of 185.13 g/mol. It features a phenyl ring substituted with a difluoromethoxy group and an isocyanate functional group. This compound is characterized by its specific structural arrangement, which contributes to its chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science. Its CAS number is 58417-15-5, and it is recognized for its utility in synthetic organic chemistry as well as in proteomics research .

Due to the presence of the isocyanate functional group. Key reactions include:

  • Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, or thiols to form ureas, carbamates, or thioureas respectively.
  • Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with polyols.
  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and carbon dioxide.

These reactions are significant in the synthesis of pharmaceuticals and polymers, highlighting the compound's versatility .

The synthesis of 4-(Difluoromethoxy)phenyl isocyanate typically involves several key steps:

  • Preparation of Difluoromethoxyphenol: This can be achieved through the reaction of phenol with difluoromethylating agents.
  • Isocyanation: The difluoromethoxyphenol can then be treated with phosgene or other isocyanate precursors to introduce the isocyanate functional group.

Alternative synthetic routes may involve using different reagents or conditions tailored to optimize yield and purity .

4-(Difluoromethoxy)phenyl isocyanate has several applications across different fields:

  • Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: The compound is utilized in the production of polymers, especially polyurethanes, which are valued for their durability and flexibility.
  • Proteomics Research: It is employed as a biochemical tool for studying protein interactions and modifications due to its reactivity with amino acids .

Interaction studies involving 4-(Difluoromethoxy)phenyl isocyanate often focus on its reactivity with biological macromolecules. These studies are crucial for understanding its potential effects on cellular systems and its utility in drug development. For instance, research may investigate how this compound modifies proteins or interacts with nucleic acids, providing insights into its mechanism of action and possible therapeutic applications .

Several compounds share structural similarities with 4-(Difluoromethoxy)phenyl isocyanate. These include:

  • 3-Chloro-4-(difluoromethoxy)phenyl isocyanate: This compound features a chlorine atom instead of a hydrogen at the meta position relative to the isocyanate group.
  • 4-Methoxyphenyl isocyanate: Lacks fluorine substituents but retains the phenyl structure and isocyanate functionality.
  • Phenyl isocyanate: A simpler structure that serves as a baseline for comparing reactivity and applications.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
4-(Difluoromethoxy)phenyl isocyanateDifluoromethoxy group + IsocyanateHigh reactivity due to fluorine substituents
3-Chloro-4-(difluoromethoxy)phenylChlorine substitutionPotentially different biological activity
4-Methoxyphenyl isocyanateMethoxy groupLacks fluorine; different reactivity profile
Phenyl isocyanateSimple phenyl structureBaseline for comparison; less complex

These compounds illustrate variations in chemical properties and potential applications, emphasizing the unique characteristics of 4-(Difluoromethoxy)phenyl isocyanate due to its specific substitutions .

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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